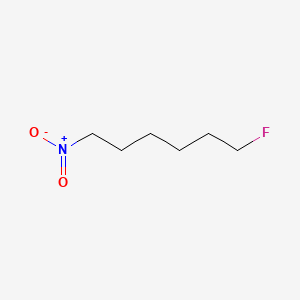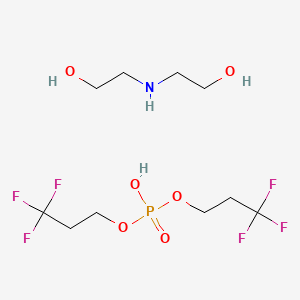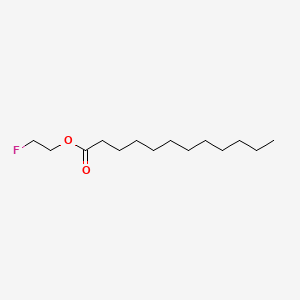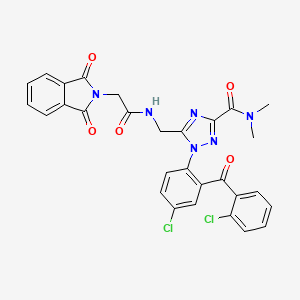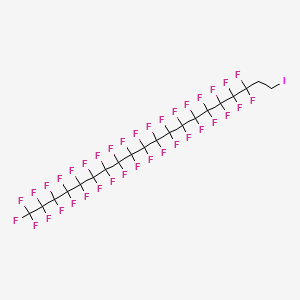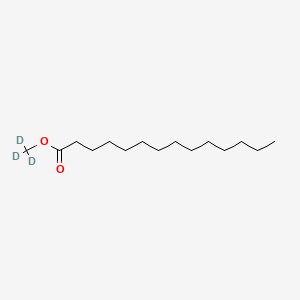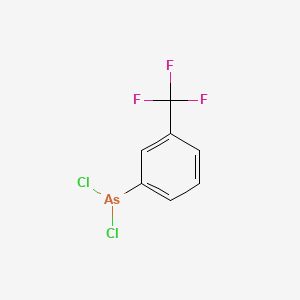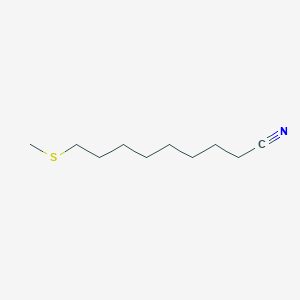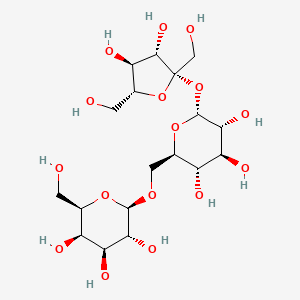
6-O-b-D-Galactosylsucrose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-b-D-Galactosylsucrose is a synthetic oligosaccharide composed of galactose and sucrose.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-O-b-D-Galactosylsucrose can be synthesized using enzymatic methods. One common approach involves the use of recombinant levansucrase from Brenneria goodwinii, which catalyzes the transfructosylation reaction between sucrose and lactose . The optimal conditions for this reaction include a pH of 6.0, a temperature of 35°C, and specific concentrations of sucrose and lactose .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic synthesis. The process is optimized to maximize yield and purity, often using high-throughput screening and glyco-engineered mammalian cell expression systems .
Chemical Reactions Analysis
Types of Reactions
6-O-b-D-Galactosylsucrose primarily undergoes glycosylation and protection reactions. It can be modified using Click chemistry to produce glycosides .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include levansucrase, β-galactosidase, and β-fructofuranosidase . The reactions are typically carried out under mild conditions to preserve the integrity of the oligosaccharide structure.
Major Products
The major products formed from these reactions are various glycosides and oligosaccharides, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
6-O-b-D-Galactosylsucrose has a wide range of applications in scientific research:
Mechanism of Action
6-O-b-D-Galactosylsucrose exerts its effects primarily through its role as a prebiotic. It is not digested in the small intestine but is fermented by gut microbiota in the colon. This fermentation process produces short-chain fatty acids and other metabolites that promote the growth of beneficial bacteria and inhibit pathogenic bacteria . The compound also modulates the immune response by influencing cytokine production .
Comparison with Similar Compounds
Similar Compounds
Lactulose (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): A synthetic disaccharide with similar prebiotic properties.
Raffinose: A trisaccharide composed of galactose, glucose, and fructose, used as a prebiotic.
Stachyose: A tetrasaccharide similar to raffinose but with an additional galactose residue.
Uniqueness
6-O-b-D-Galactosylsucrose is unique due to its specific glycosidic linkages and its ability to be selectively fermented by beneficial gut bacteria. This selective fermentation makes it particularly effective in promoting gut health and modulating the immune response .
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+/m1/s1 |
InChI Key |
MUPFEKGTMRGPLJ-DOQKTTIXSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


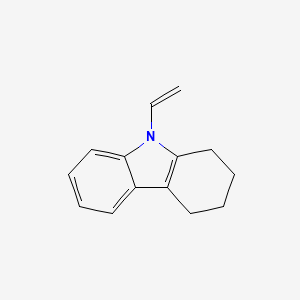

![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)
